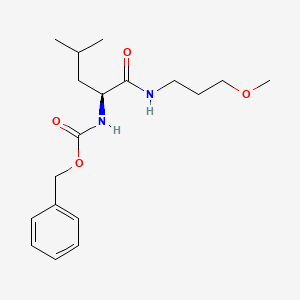

(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

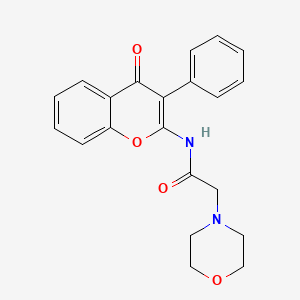

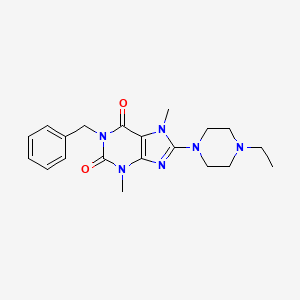

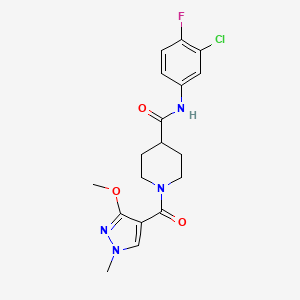

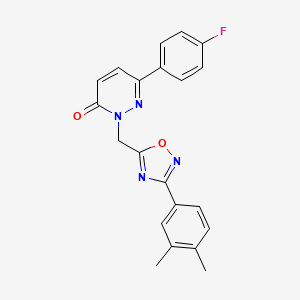

説明

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests that it contains a benzyl group, a carbamate group, a 3-methoxypropylamino group, and a 4-methylpentan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The molecule would contain a total of several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, carbamate(s) (aliphatic), secondary amine(s) (aliphatic), and ether(s) (aliphatic) .Chemical Reactions Analysis

Carbamates, in general, are known to undergo a variety of chemical reactions. They can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methoxypropylamine, a potential component of this compound, has a molecular weight of 89.14 g/mol, a boiling point of 117-118 °C/733 mmHg, and a density of 0.874 g/mL at 25 °C .科学的研究の応用

Radiotherapy Dosimetry

This compound has been utilized in the development of polymer-gel dosimeters, specifically the NMPAGAT-LiCl dosimeter, for 3-D dose measurements in radiotherapy . The addition of lithium chloride (LiCl) to the dosimeter formulation enhances its dose–response performance, making it a valuable tool for ensuring accurate delivery of radiation doses to tumors while sparing healthy tissues.

Enzyme Inhibition

Derivatives of benzenesulfonamide, which include compounds like 3-methoxypropyl benzenesulfonamide, have been extensively studied for their potential as enzyme inhibitors. These compounds can be modified to target specific enzymes, offering a pathway for the development of new therapeutic agents.

Antibiotic Adjuvants

The structural analogs of this compound have shown promise as antibiotic adjuvants. For instance, tobramycin benzyl ether, a related compound, has been found to sensitize multidrug-resistant Gram-negative bacteria to antibiotics like rifampicin, highlighting the potential of these compounds in combating antibiotic resistance .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Techniques like X-ray crystallography are used to determine the arrangement of atoms within the molecules, which is essential for understanding their interaction with biological targets.

Chemical Reactions Analysis

These compounds participate in various chemical reactions, particularly in the context of enzyme inhibition. Their reactivity is explored to design more effective inhibitors for enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase.

Organic Synthesis

The compound’s derivatives are used in organic synthesis, where different functional groups are introduced to enhance properties and target specificity. This is crucial for the synthesis of compounds with specific biological activities.

Safety and Hazards

特性

IUPAC Name |

benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHSBLWRRRVSFO-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)